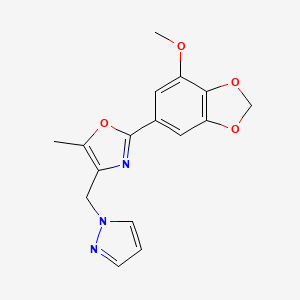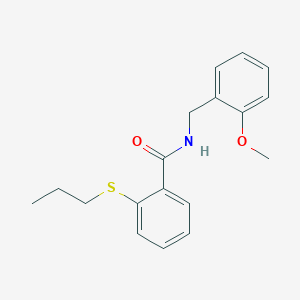![molecular formula C11H12N2OS2 B5372596 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5372596.png)
2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been widely studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in the disease progression. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the replication of several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Moreover, it has been shown to inhibit the activity of several enzymes involved in the biosynthesis of nucleic acids, such as thymidylate synthase and dihydrofolate reductase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole in lab experiments is its wide range of pharmacological activities, which make it a potential candidate for the development of novel drugs. Moreover, the compound has been found to exhibit low toxicity in animal models, which suggests its safety for use in humans. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
Several future directions can be explored in the field of 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole research. One of the potential areas of research is the development of novel drug formulations based on this compound for the treatment of various diseases, such as cancer and viral infections. Moreover, further studies are needed to elucidate the exact mechanism of action of the compound and its potential targets in the body. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic and pharmacodynamic properties can also be explored.
Synthesemethoden
The synthesis of 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole can be achieved by several methods. One of the commonly used methods involves the reaction of 3-methoxybenzyl chloride with thiosemicarbazide in the presence of sodium hydroxide, followed by the reaction with methyl iodide and sodium hydroxide. The resulting compound is then further treated with hydrazine hydrate to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, antiviral, and antimicrobial properties. Several studies have reported its potential therapeutic applications in various diseases, such as cancer, inflammation, and viral infections.
Eigenschaften
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-8-12-13-11(16-8)15-7-9-4-3-5-10(6-9)14-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHLFCPITWIETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5372513.png)

![4-amino-N-{4-[2-(4-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5372545.png)
![1-methyl-1'-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5372560.png)
![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]-1,4-oxazepane](/img/structure/B5372566.png)

![(3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)amine hydrochloride](/img/structure/B5372571.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5372584.png)
![ethyl [5-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5372589.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5372590.png)

![(4R)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B5372604.png)

![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)